
2,7-Distyrylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Distyrylnaphthalene is an organic compound with the molecular formula C26H20. It is characterized by the presence of two styryl groups attached to the naphthalene ring at the 2 and 7 positions. This compound is known for its fluorescent properties, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Distyrylnaphthalene can be synthesized through the reaction of naphthalene-2,7-dicarboxaldehyde with benzyltriphenylphosphonium bromide. This reaction typically involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving the use of aldehydes and phosphonium salts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Distyrylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the styryl groups into ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Ethyl-substituted naphthalenes
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
2,7-Distyrylnaphthalene has several applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound serves as a fluorescent dye for visualizing cellular membranes and other biological structures.
Medicine: Its fluorescent properties are utilized in imaging techniques for diagnostic purposes.
Industry: It is used in the development of fluorescent materials for sensors and other applications
Mechanism of Action
The mechanism by which 2,7-distyrylnaphthalene exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and detection purposes. The molecular targets include cellular membranes and other biological structures where the compound can intercalate and provide fluorescence .
Comparison with Similar Compounds
- 1,4-Distyrylnaphthalene
- 2,6-Distyrylnaphthalene
- 4,4’-Bis(2-phenylethenyl)biphenyl
Comparison: 2,7-Distyrylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct fluorescent properties. Compared to 1,4- and 2,6-distyrylnaphthalene, the 2,7-isomer exhibits different photophysical characteristics, making it more suitable for certain applications such as cellular imaging .
Properties
IUPAC Name |
2,7-bis[(E)-2-phenylethenyl]naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXGJINOQBOMFG-PHEQNACWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32057-88-8 |
Source


|
| Record name | NSC288503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: How does irradiation of 2,7-distyrylnaphthalene lead to the formation of 5,6-dihydrohexahelicene?
A1: When irradiated under strictly oxygen-free conditions, this compound undergoes a photocyclization reaction. [] This involves the formation of a new carbon-carbon bond between specific positions within the molecule, leading to a cyclized intermediate. Subsequently, hydrogen atom shifts (H-shifts) occur within this intermediate, ultimately yielding 5,6-dihydrohexahelicene.
Q2: How was the conformation of the synthesized 5,6-dihydrohexahelicene determined?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in analyzing the conformation of 5,6-dihydrohexahelicene. [] Specifically, researchers examined:
Q3: What is the significance of studying helicenes like 5,6-dihydrohexahelicene?
A3: Helicenes, characterized by their helical structure arising from the non-planar arrangement of fused aromatic rings, represent a fascinating class of molecules with unique properties. [] Their inherent chirality, even in the absence of asymmetric centers, makes them intriguing for applications in areas like:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B371457.png)

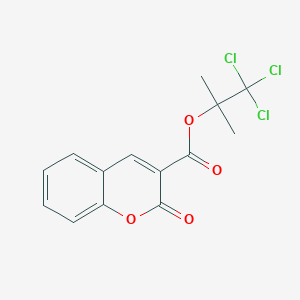
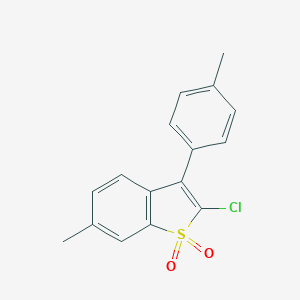
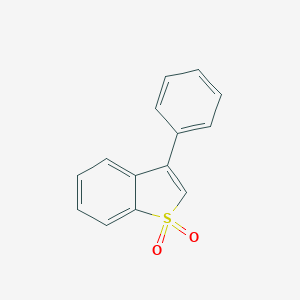

![6-azido-2-ethoxycarbonyl-7-oxo-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-3-spiro-9'-(9'H)-fluorene](/img/structure/B371472.png)
![2-{[(Mesitylsulfanyl)(sulfinyl)methyl]sulfanyl}-1,3,5-trimethylbenzene](/img/structure/B371473.png)
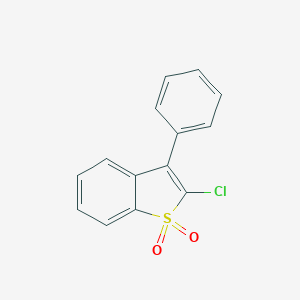
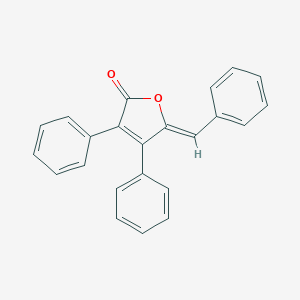
![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)
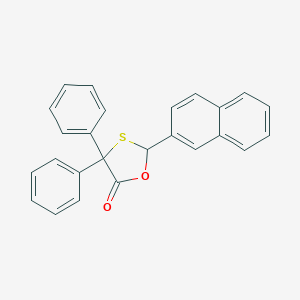
![1-{3,5-bis[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B371481.png)
![N-{[mesityl(phenylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371484.png)
